

# Application Notes and Protocols for Diallyl Phthalate Impregnation of Metal Castings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diallyl phthalate*

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## Introduction

**Diallyl phthalate** (DAP) is a thermosetting resin renowned for its exceptional physical and chemical properties, making it a valuable material for a range of industrial applications.<sup>[1]</sup> Its use as an impregnant for metal castings is particularly noteworthy for sealing porosity, thereby enhancing the pressure tightness and overall integrity of cast components.<sup>[2][3]</sup> This is critical in applications where leakage of fluids or gases is unacceptable, such as in automotive, aerospace, and hydraulic systems.<sup>[4][5]</sup> Cured DAP resins exhibit excellent resistance to heat, moisture, and a wide array of chemicals, along with superior dimensional stability and electrical insulation properties.<sup>[6][7]</sup>

These application notes provide a comprehensive overview of the use of **diallyl phthalate** for the impregnation of metal castings, including detailed protocols and data for researchers and professionals in demanding fields.

## Data Presentation

### Physical and Chemical Properties of Diallyl Phthalate (Monomer)

The following table summarizes the key physical and chemical properties of **diallyl phthalate** monomer, the primary constituent of the impregnating resin.

Property	Value
Chemical Formula	C <sub>14</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	246.26 g/mol
Appearance	Clear, pale-yellow liquid[1]
Odor	Odorless[1]
Density	1.121 g/mL at 25 °C[1]
Boiling Point	165-167 °C at 5 mmHg[1]
Flash Point	166 °C (closed cup)[1]
Viscosity	~13 cP at 25 °C
Solubility	Soluble in most organic solvents; water solubility is low (45 to 182 mg/L)[1]

## Properties of Cured Diallyl Phthalate Resin

Cured **diallyl phthalate** resins offer a robust set of performance characteristics suitable for demanding applications.

Property	Description
Heat Resistance	Cured DAP resin is resistant to temperatures ranging from 155 to 180°C, with some formulations (diallyl isophthalate - DAIP) withstanding continuous exposure up to 232°C. [6]
Chemical Resistance	Exhibits good to excellent resistance to a variety of chemicals, including aliphatic hydrocarbons, oils, alcohols, acids, and alkalis.[3][6]
Dimensional Stability	Demonstrates excellent post-mold dimensional stability with minimal shrinkage upon curing.[7]
Electrical Properties	Possesses high electrical insulation and low electrical losses, even in high heat and humidity. [6]
Mechanical Strength	Molded DAP, depending on fillers, can have a tensile strength of 30 to 48 MPa and a compressive strength of up to 210 MPa.[6]
Water Absorption	Low moisture absorption contributes to the retention of its excellent properties in humid environments.[6]

## Experimental Protocols

### Protocol 1: Vacuum Impregnation of Aluminum Castings with Diallyl Phthalate Resin

This protocol outlines a general procedure for the vacuum impregnation of porous aluminum castings. It is based on established principles of vacuum impregnation and the known properties of **diallyl phthalate** resins.[8][9]

#### 1. Pre-treatment of Castings:

- **Cleaning:** Thoroughly clean the castings to remove any oils, grease, cutting fluids, and other contaminants from the surfaces and within the pores. This can be achieved using aqueous alkaline cleaners or vapor degreasing.
- **Rinsing:** Rinse the cleaned castings with clean water to remove any residual cleaning agents.
- **Drying:** Completely dry the castings in an oven. The temperature and time will depend on the casting size and complexity, but a typical cycle is 1-2 hours at 110-120°C. It is crucial to remove all moisture from the porosity.

## 2. Resin Preparation:

- **Formulation:** The impregnating resin is typically a solution of a **diallyl phthalate** prepolymer in DAP monomer.
- **Catalyst Addition:** Prior to use, a peroxide catalyst (e.g., benzoyl peroxide, t-butyl perbenzoate) is added to the resin to initiate polymerization during the curing stage. The type and concentration of the catalyst will determine the cure time and temperature. It is critical to follow the manufacturer's recommendations for the specific resin system.<sup>[10]</sup>
- **Inhibitor Check:** Impregnating resins contain inhibitors to prevent premature polymerization. Ensure the inhibitor level is within the specified range for a stable pot life.

## 3. Vacuum Impregnation Cycle:

- **Loading:** Place the dry and cooled castings in a basket and load them into the vacuum impregnation chamber.
- **Vacuum Application:** Seal the chamber and evacuate the air to a pressure of 1-5 Torr (mm Hg). This step is critical to remove air from the casting's porosity.<sup>[9]</sup>
- **Resin Transfer:** While under vacuum, transfer the prepared DAP resin from a storage tank into the impregnation chamber until the castings are fully submerged.
- **Vacuum Release and Pressurization:** Release the vacuum and apply a positive pressure of 70-100 psi to the resin. This pressure differential forces the resin into the microporosity of the

castings. Maintain pressure for a duration sufficient to ensure complete penetration, which will vary based on the casting's porosity.[9]

- Resin Return: Release the pressure and drain the excess resin from the chamber back to the storage tank.

#### 4. Post-Impregnation Processing:

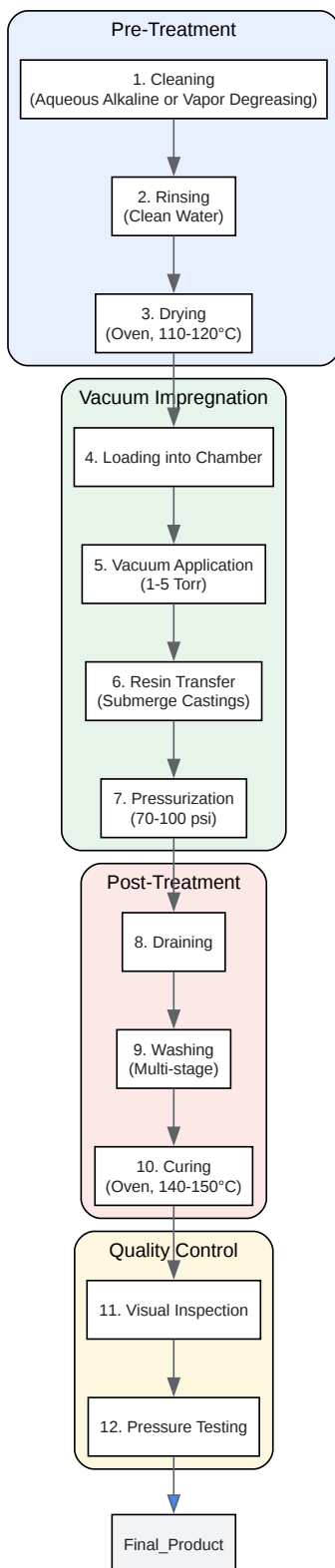
- Draining: Remove the basket of castings from the chamber and allow them to drain for a specified period to recover excess resin.
- Washing: Wash the castings to remove residual resin from the surfaces. This is typically a multi-stage process involving an initial rinse to recover more resin, followed by a detergent wash and a final clean water rinse.
- Curing: Transfer the washed castings to a curing oven. The curing temperature and time are critical for the polymerization of the DAP resin within the pores. A typical curing cycle is 1-2 hours at 140-150°C.[9]

#### 5. Quality Control and Testing:

- Visual Inspection: Visually inspect the cured castings for any surface defects or residual resin.
- Pressure Testing: Perform pressure testing to verify the sealing efficiency. The test parameters (pressure, medium, and duration) will be dictated by the application's requirements. The casting is typically pressurized with air or an inert gas and submerged in water or monitored for pressure decay to detect leaks.

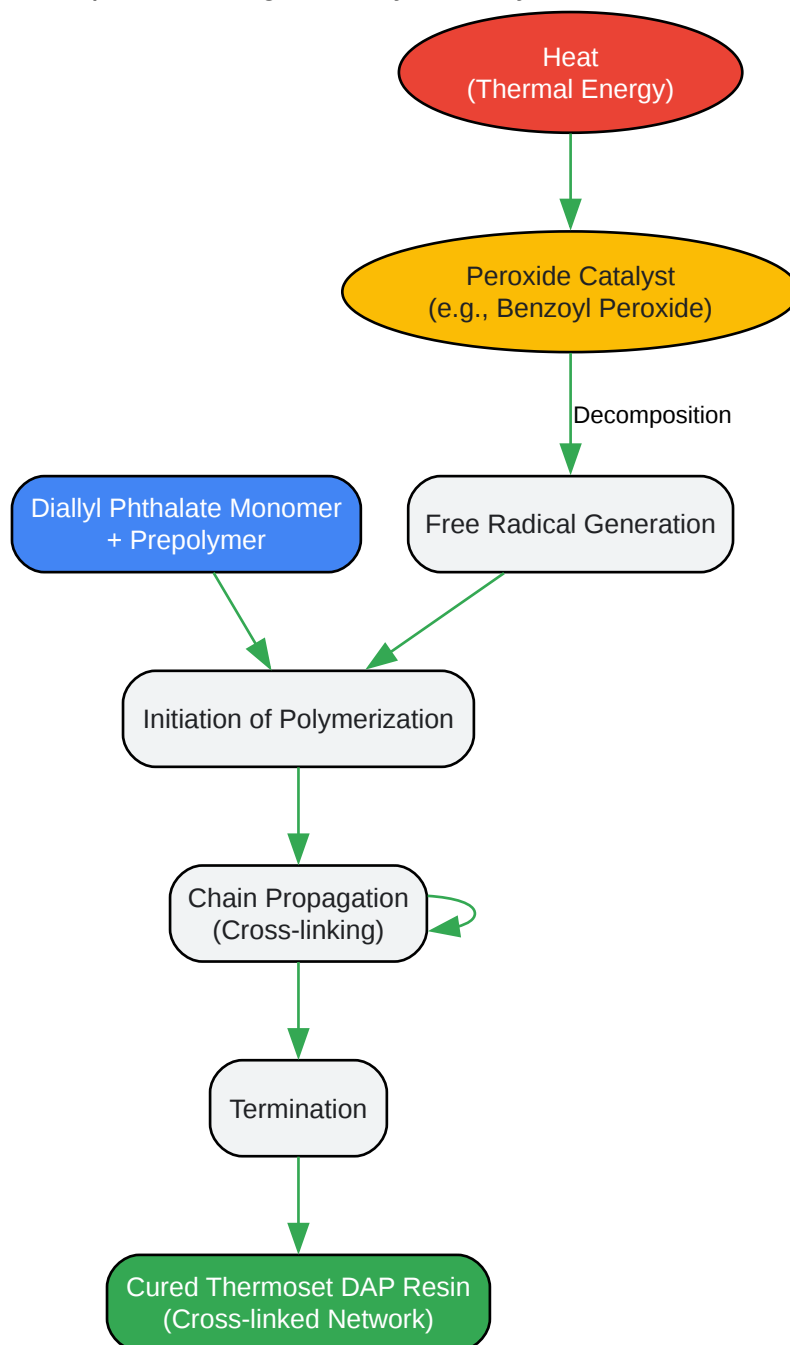
## Mandatory Visualizations

## Experimental Workflow for DAP Impregnation of Metal Castings

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Caption: Workflow for DAP impregnation of metal castings.

## Simplified Curing Pathway of Diallyl Phthalate Resin

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Caption: Curing mechanism of **diallyl phthalate** resin.

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